

An In-depth Technical Guide to the Thermodynamic Properties of Dimethylcyclopropane Structures

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Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. This document summarizes key quantitative data, details experimental protocols for their determination, and explores the relevance of the dimethylcyclopropyl motif in biosynthetic pathways, offering insights for professionals in drug development and chemical research.

Core Thermodynamic Properties

The thermodynamic stability of dimethylcyclopropane isomers is of fundamental interest in understanding the influence of substituent placement on the inherent ring strain of the cyclopropyl group. The following tables summarize the standard molar thermodynamic properties for the three isomers in the gas phase at 298.15 K.

Data Presentation

Table 1: Standard Molar Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy for Dimethylcyclopropane Isomers (Gas Phase, 298.15 K)

Compound	Molecular Formula	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	S° (J/mol·K)
1,1-Dimethylcyclopropane	C ₅ H ₁₀	-33.3[1]	-8.2[1]	Value not available
cis-1,2-Dimethylcyclopropane	C ₅ H ₁₀	-26.3[1][2]	Value not available	Value not available
trans-1,2-Dimethylcyclopropane	C ₅ H ₁₀	-30.7[2]	Value not available	Value not available

Table 2: Standard Molar Heat Capacity (Gas Phase) for Dimethylcyclopropane Isomers

Compound	Molecular Formula	C _p (J/mol·K) at 298.15 K
1,1-Dimethylcyclopropane	C ₅ H ₁₀	Value not available
cis-1,2-Dimethylcyclopropane	C ₅ H ₁₀	103.05
trans-1,2-Dimethylcyclopropane	C ₅ H ₁₀	105.57

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental work, primarily through combustion calorimetry and thermal isomerization studies. The following sections detail the methodologies employed in these key experiments.

Combustion Calorimetry for the Determination of Enthalpy of Formation

The standard enthalpy of combustion of the dimethylcyclopropane isomers was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Experimental Setup and Procedure (based on the work of W. D. Good, 1971):^[3]

- Calorimeter and Bomb: A rotating-bomb calorimeter with a platinum-lined bomb of known internal volume (e.g., 0.3494 dm³) is used. For these experiments, the bomb is not rotated.
- Sample Preparation:
 - For liquid samples with boiling points above room temperature (cis- and trans-1,2-dimethylcyclopropane), fragile borosilicate glass ampoules with flexible walls are used. The ampoules are filled and sealed at a low temperature to prevent vaporization.
 - For highly volatile samples like 1,1-dimethylcyclopropane, rigid glass ampoules of known internal volume are required. These are attached to a vacuum system, filled with the sample, and sealed.
- Combustion Process:
 - A known mass of the encapsulated sample is placed in the bomb.
 - 1 cm³ of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
 - The bomb is flushed with pure oxygen and then charged to a pressure of 30 atm.
 - The bomb is placed in the calorimeter, which is filled with a known amount of water.
 - The sample is ignited, and the temperature change of the calorimeter is recorded with high precision.
- Data Analysis:
 - The energy equivalent of the calorimeter is determined through calibration experiments with a standard substance, such as benzoic acid.
 - The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of fusion of the glass ampoule.

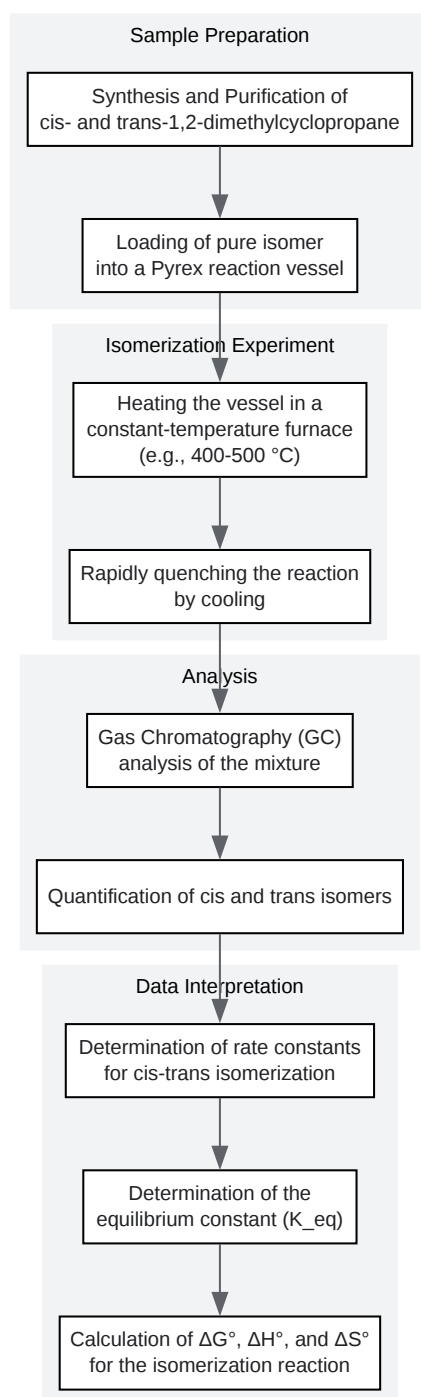
- The standard enthalpy of combustion ($\Delta_c H^\circ$) is then used to calculate the standard enthalpy of formation ($\Delta_f H^\circ$) using Hess's law.

Thermal Isomerization Studies

The relative stabilities of the cis and trans isomers of 1,2-dimethylcyclopropane can be determined by studying their thermal isomerization. At elevated temperatures, these isomers can interconvert, eventually reaching an equilibrium mixture.

Experimental Workflow for Thermal Isomerization:

The following diagram illustrates a typical workflow for studying the thermal isomerization of dimethylcyclopropanes.



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A workflow for thermal isomerization experiments.

Relevance to Drug Development and Biosynthesis

While simple dimethylcyclopropane structures are not typically direct pharmacophores, the cyclopropyl ring, including the gem-dimethylcyclopropyl motif, is a valuable component in medicinal chemistry.[4] Its rigid structure can lock in a specific conformation of a drug molecule, enhancing its binding to a biological target.[5] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

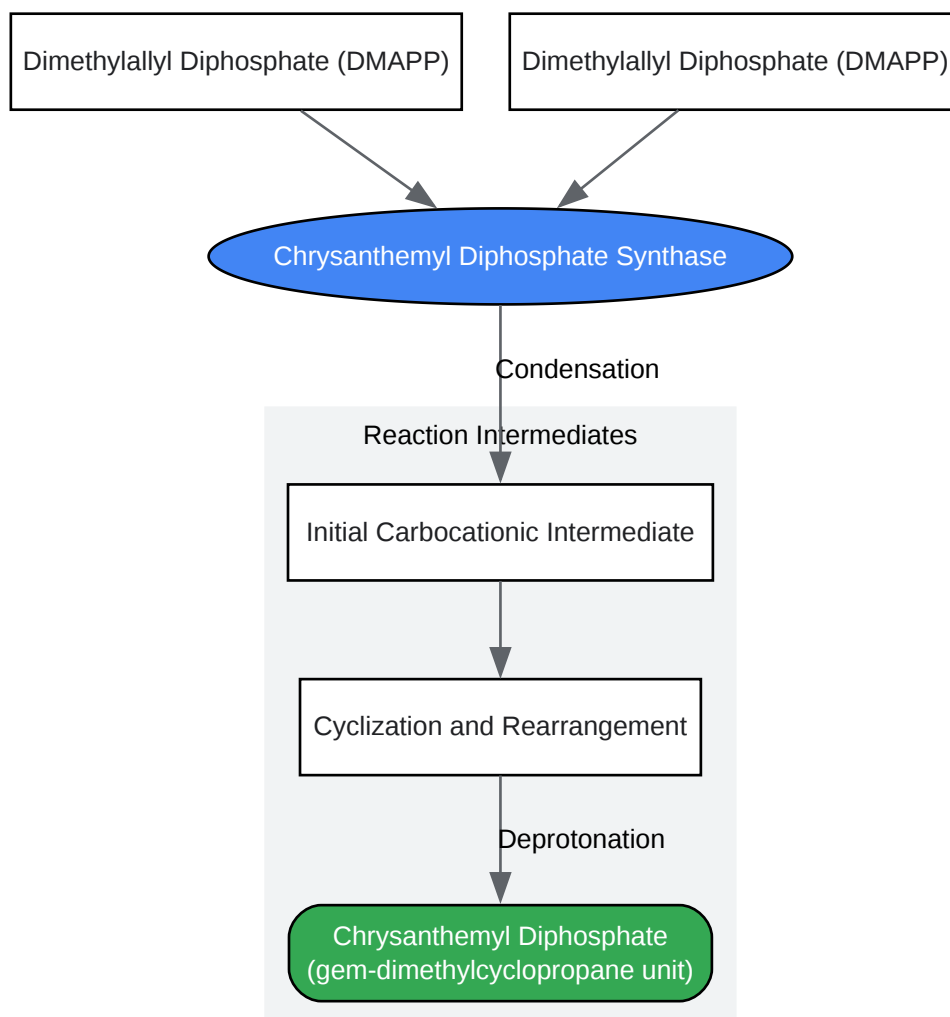
Biosynthesis of a gem-Dimethylcyclopropane Unit

A key example of the biological formation of a gem-dimethylcyclopropane ring is found in the biosynthesis of chrysanthemyl pyrophosphate, a precursor to the pyrethrin class of natural insecticides. This biosynthetic pathway provides a relevant model for understanding how this structural motif is created in nature.

The formation of the cyclopropane ring is catalyzed by the enzyme chrysanthemyl diphosphate synthase, which utilizes two molecules of dimethylallyl diphosphate (DMAPP). The reaction proceeds through a series of carbocationic intermediates.

Simplified Biosynthetic Pathway of Chrysanthemyl Diphosphate:

The following diagram illustrates the key steps in the enzymatic formation of the gem-dimethylcyclopropane ring in chrysanthemyl diphosphate.



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Enzymatic formation of a gem-dimethylcyclopropane.

This biosynthetic pathway highlights nature's strategy for constructing the strained cyclopropane ring and provides a basis for the development of biocatalytic methods for the synthesis of complex molecules containing this valuable structural motif.

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